
4-(4-Bromophenoxy)pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromophenoxy)pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 1094408-46-4 . It has a molecular weight of 294.1 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8BrNO3/c13-8-1-3-9(4-2-8)17-10-5-6-14-11(7-10)12(15)16/h1-7H, (H,15,16) . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Environmental Science Application
One study investigated the degradation mechanism, kinetics, and toxicity of 4-bromophenol, a compound related to 4-(4-Bromophenoxy)pyridine-2-carboxylic acid, using electrochemical reduction and oxidation. This process involves the use of Pd–Fe/graphene catalytic cathodes and aims to achieve complete mineralization of 4-bromophenol, elucidating possible pathways for its reduction and oxidation. The research highlighted the potential of electrochemical methods in detoxifying water contaminants and understanding their degradation pathways (Xu et al., 2018).
Chemical Engineering and Extraction Techniques
Another area of application is the reactive extraction of pyridine-2-carboxylic acid (Picolinic Acid), utilizing nontoxic extractant and diluent systems. This research focuses on the efficiency of extracting carboxylic acids from dilute aqueous solutions, such as fermentation broths, using environmentally friendly systems. Such studies are crucial for the production of pharmaceuticals, herbicides, and nutritional supplements, showcasing the importance of sustainable chemical processes (Datta & Kumar, 2014).
Organic Chemistry and Material Science
Research on pyridine-2-carboxylic acid and its derivatives, including antimicrobial activities, DNA interactions, and spectroscopic characterizations, showcases their potential in developing new materials and pharmaceuticals. Such compounds have been found to be very active against both Gram-positive and Gram-negative bacteria. The detailed spectroscopic analysis and DFT calculations help in understanding the structural and electronic properties of these compounds, which is essential for designing new molecules with desired activities (Tamer et al., 2018).
Synthesis and Pharmacological Applications
The synthesis and investigation of bromophenols, including their antioxidant and anticholinergic activities, demonstrate the pharmaceutical relevance of such compounds. These studies provide insights into the potential use of bromophenols as therapeutic agents, highlighting their efficacy in scavenging free radicals and inhibiting cholinergic enzymes. The research emphasizes the importance of synthetic chemistry in developing new drugs and understanding their mechanisms of action (Rezai et al., 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
4-(4-bromophenoxy)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c13-8-1-3-9(4-2-8)17-10-5-6-14-11(7-10)12(15)16/h1-7H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTVMHYYNWIRDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=NC=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-5-bromo-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2670186.png)

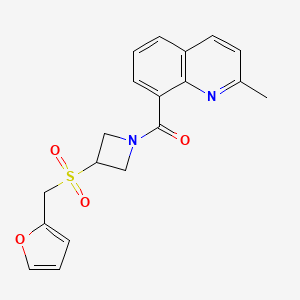
![(E)-2-(3-(2-methoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2670191.png)
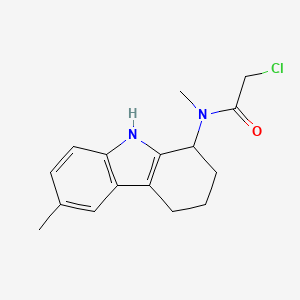
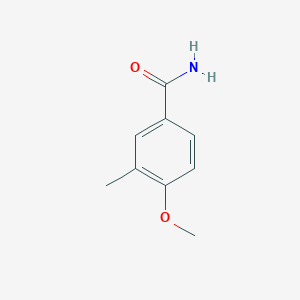
![3,5-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2670198.png)
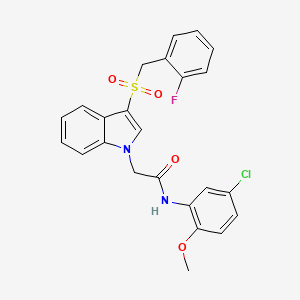
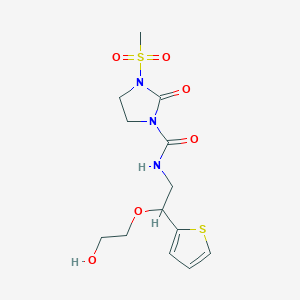
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-phenoxypropanoate](/img/structure/B2670202.png)


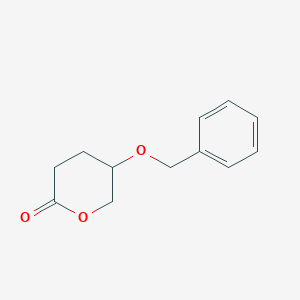
![4-Methyl-2,6-bis(2-methylprop-2-enyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2670207.png)
